molecular formula C5H5F2N3O2 B3005705 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole CAS No. 1006442-51-8

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

Cat. No. B3005705
Key on ui cas rn: 1006442-51-8
M. Wt: 177.111
InChI Key: QMQIIEPTRYGDHE-UHFFFAOYSA-N
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Patent
US08669361B2

Procedure details

4-Nitro-1H-pyrazole (150 mg, 1.33 mmol) and 1,1-difluoro-2-iodo-ethane (509 mg, 2.65 mmol) were dissolved in acetonitrile (5 mL). Cesium carbonate (917 mg, 2.79 mml) was added and the mixture was heated at 100° C. for 40 min. After cooling down to room temperature, the reaction was diluted with sat. ammonium chloride and extracted with methylene chloride (3×). The combined organic layers were dried over sodium sulfate, filtered and the filtrate was concentrated to give 1-(2,2-difluoroethyl)-4-nitro-pyrazole (237 mg) as a light yellow solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
1,1-difluoro-2-iodo-ethane
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
917 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][CH:8]=1)([O-:3])=[O:2].[F:9][CH:10]([F:13])[CH2:11]I.C(=O)([O-])[O-].[Cs+].[Cs+]>C(#N)C.[Cl-].[NH4+]>[F:9][CH:10]([F:13])[CH2:11][N:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:8]=[N:7]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1
Name
1,1-difluoro-2-iodo-ethane
Quantity
509 mg
Type
reactant
Smiles
FC(CI)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Cesium carbonate
Quantity
917 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(CN1N=CC(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 237 mg
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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